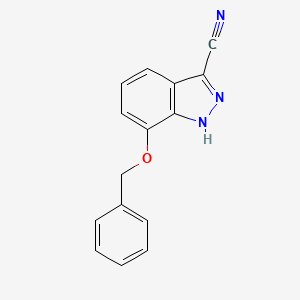

7-(Benzyloxy)-1H-indazole-3-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-phenylmethoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-9-13-12-7-4-8-14(15(12)18-17-13)19-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFNJMAKEYSEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680065 | |

| Record name | 7-(Benzyloxy)-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-54-9 | |

| Record name | 7-(Phenylmethoxy)-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzyloxy)-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 7 Benzyloxy 1h Indazole 3 Carbonitrile

Established Synthetic Pathways for Indazole Core Formation

The construction of the 1H-indazole scaffold is a well-explored area of organic synthesis, with a variety of methods available, broadly categorized into metal-catalyzed and metal-free approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers efficient and often milder conditions for the synthesis of 1H-indazoles. These methods typically involve intramolecular C-N bond formation facilitated by a metal catalyst.

Palladium-catalyzed reactions are prominent in this area. One common strategy involves the cyclization of o-haloaryl N-tosylhydrazones. However, this method can require high catalyst loadings. chemicalbook.com Copper-catalyzed reactions provide a valuable alternative. For instance, low catalyst loadings of copper(I) oxide (CuO) have been employed, though this may lead to N-methylindazoles in some cases. chemicalbook.com Another copper-catalyzed route involves the reaction of 2-haloarylcarbonylic compounds with hydrazines, which proceeds via amination followed by intramolecular dehydration to afford 1-alkyl or 1-aryl-1H-indazoles. unina.it Silver(I)-mediated intramolecular oxidative C-H bond amination has also been reported as an effective method for constructing a variety of 3-substituted indazoles. organic-chemistry.org

| Catalyst | Starting Materials | Key Features |

| Palladium | Aryltosylhydrazones | Can require high catalyst loadings; may yield protected indazoles. chemicalbook.com |

| Copper(I) Oxide | Aryltosylhydrazones, o-haloarylcarbonylic compounds and hydrazines | Low catalyst loadings; can yield N-methylated byproducts. chemicalbook.comunina.it |

| Silver(I) | Substituted hydrazones | Effective for a variety of 3-substituted indazoles. organic-chemistry.org |

Metal-Free Cyclization Methodologies

To circumvent the cost and potential toxicity associated with transition metals, several metal-free approaches for indazole synthesis have been developed. A notable method involves the condensation of o-fluorobenzaldehydes with an excess of hydrazine (B178648); however, this approach is somewhat limited by the requirement for o-fluoroarenes. chemicalbook.com

A milder and more general metal-free synthesis starts from readily available o-aminobenzoximes. Treatment of these precursors with methanesulfonyl chloride and triethylamine (B128534) at low temperatures affords substituted 1H-indazoles in good to excellent yields. chemicalbook.com This method is particularly advantageous due to its mild reaction conditions. chemicalbook.com Another metal-free approach is the 1,3-dipolar cycloaddition of arynes with diazoalkanes. chemicalbook.com

| Starting Materials | Reagents | Key Features |

| o-Fluorobenzaldehydes | Hydrazine | Limited scope due to the need for fluorinated starting materials. chemicalbook.com |

| o-Aminobenzoximes | Methanesulfonyl chloride, Triethylamine | Mild conditions, good to excellent yields, broad substrate scope. chemicalbook.com |

| Arynes | Diazoalkanes | 1,3-dipolar cycloaddition approach. chemicalbook.com |

Regioselective Synthesis of 1H-Indazoles

The regioselective synthesis of 1H-indazoles is crucial, as N-alkylation of the indazole ring can lead to a mixture of N-1 and N-2 isomers. One strategy to control regioselectivity is to introduce the N-substituent prior to the cyclization reaction. For example, the use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can lead to the regioselective formation of 1H-indazoles. rsc.orgorganic-chemistry.org

Post-cyclization N-alkylation can also be controlled to favor the 1H-isomer. The choice of base and solvent plays a significant role in determining the N-1/N-2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N-1 selective alkylation of various substituted indazoles. rsc.orgresearchgate.net The steric and electronic properties of substituents on the indazole ring also influence the regioselectivity of N-alkylation. rsc.orgresearchgate.net

Novel Approaches for 3-Substituted Indazoles

The introduction of substituents at the C3-position of the indazole ring is of significant interest for modulating the biological activity of these compounds. One novel approach involves the 1,3-dipolar cycloaddition of arynes with N-tosylhydrazones, which can generate 3-substituted indazoles. organic-chemistry.orgnih.gov Another strategy is the reaction of arynes with α-substituted α-diazomethylphosphonates, which provides a route to 3-alkyl/aryl-1H-indazoles. nih.gov

Introduction of the 7-Benzyloxy Moiety

The introduction of the 7-benzyloxy group onto the indazole core is a key step in the synthesis of the target molecule. A plausible synthetic route would involve the preparation of a 7-hydroxy-1H-indazole intermediate, followed by a benzylation reaction.

The synthesis of 7-hydroxy-1H-indazole can be envisioned starting from appropriately substituted benzene (B151609) derivatives that can be cyclized to form the indazole ring. Once the 7-hydroxy-1H-indazole is obtained, the hydroxyl group can be converted to a benzyloxy group through a Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with benzyl (B1604629) bromide or benzyl chloride.

Introduction of the 3-Carbonitrile Moiety

Several strategies exist for the introduction of a carbonitrile group at the 3-position of the indazole ring.

One direct method involves the cyclization of a precursor that already contains the nitrile functionality. For example, the reaction of a substituted 2-aminobenzonitrile (B23959) with a suitable reagent can lead to the formation of a 3-substituted indazole.

Alternatively, the carbonitrile group can be introduced after the formation of the indazole ring. A common precursor for this transformation is a 3-amino-1H-indazole. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction using copper(I) cyanide to install the carbonitrile group.

Another approach involves the conversion of a 3-carboxy-1H-indazole or a 3-carboxamide-1H-indazole to the corresponding nitrile. The carboxylic acid can be converted to the primary amide, which can then be dehydrated using a variety of reagents, such as thionyl chloride, phosphorus oxychloride, or trifluoroacetic anhydride, to yield the 3-carbonitrile derivative.

Strategies for C3-Functionalization of Indazoles

The functionalization of the C3 position of the indazole ring is a critical step in the synthesis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile and its derivatives. A common and effective strategy involves the initial halogenation of the indazole core at the C3 position, typically through iodination or bromination. chim.it This C3-halo-indazole then serves as a versatile precursor for introducing a wide range of functional groups via cross-coupling reactions. chim.it

For the synthesis of this compound, a plausible and widely used approach begins with the C3-iodination of 7-(benzyloxy)-1H-indazole. This intermediate, 7-(benzyloxy)-3-iodo-1H-indazole, is commercially available, simplifying the synthetic route. The subsequent introduction of the nitrile group at the C3 position can be achieved through a cyanation reaction, often catalyzed by a transition metal complex. researchgate.net This two-step sequence—halogenation followed by cyanation—is a robust method for accessing indazole-3-carbonitriles. orgsyn.orgorgsyn.org

Alternative C3-functionalization strategies that have been developed for the broader indazole family include direct C-H activation and functionalization. nih.gov These methods offer a more atom-economical approach by avoiding the pre-functionalization step of halogenation. However, the application of direct C3-cyanation to 7-(benzyloxy)-1H-indazole has not been extensively documented, and the halogenation-cyanation sequence remains a more established route.

Advanced Synthetic Methodologies

Modern organic synthesis has seen the advent of powerful new methodologies that have been applied to the construction and functionalization of heterocyclic systems like indazoles. These advanced techniques offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Transition-Metal Catalysis in Indazole Synthesis

Transition-metal catalysis has become an indispensable tool in the synthesis of complex organic molecules, and indazoles are no exception. researchgate.net Catalysts based on palladium, rhodium, and copper have been extensively used for the formation of the indazole ring and for its subsequent functionalization. nih.gov

Palladium catalysts are particularly renowned for their ability to mediate a wide array of cross-coupling reactions, which are fundamental to C-C and C-heteroatom bond formation. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is a powerful method for the C3-arylation of indazoles. mdpi.com While not directly applicable to the introduction of a cyano group, it highlights the versatility of palladium catalysis in modifying the indazole core.

For the synthesis of this compound, palladium-catalyzed cyanation of a C3-halo-indazole is a key reaction. rsc.orgrsc.org Various palladium catalysts and cyanide sources can be employed for this transformation. For instance, the use of potassium ferrocyanide as a non-toxic cyanide source in combination with a palladium catalyst has been shown to be effective for the cyanation of (hetero)aryl halides. researchgate.net This method offers a safer alternative to traditional cyanation reagents like KCN or Zn(CN)₂. researchgate.net The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and require careful optimization.

Table 1: Examples of Palladium-Catalyzed C3-Functionalization of Indazoles

| Precursor | Coupling Partner/Reagent | Catalyst System | Product | Yield (%) | Reference |

| 3-Iodo-1H-indazole | Arylboronic acid | PdCl₂(dppf) | 3-Aryl-1H-indazole | Good to excellent | mdpi.com |

| 3-Bromo-1H-indazole | Acrylate | Pd(OAc)₂/Ag₂CO₃ | 3-Alkenyl-1H-indazole | Good | nih.govacs.org |

| (Hetero)aryl bromides | 1H-Indazole | Pd(OAc)₂/KOAc | 3-Aryl-2H-indazoles | High | researchgate.net |

| 3-Iodo-1H-indazole | Potassium ferrocyanide | Allylpalladium(II) chloride dimer/Xantphos | 1H-Indazole-3-carbonitrile | 96 | orgsyn.orgorgsyn.org |

Rhodium and copper catalysts also play a significant role in indazole synthesis and functionalization. Rhodium catalysts have been particularly effective in C-H activation/annulation reactions to construct the indazole ring system. nih.govrsc.org For instance, Rh(III)-catalyzed annulation of phthalazinones with allenes provides access to indazole derivatives bearing a quaternary carbon. rsc.org

Copper-catalyzed reactions are also widely used, particularly for C-N bond formation. nih.gov For example, a copper-catalyzed C3 amination of 2H-indazoles has been developed. nih.gov In the context of C3-cyanation, while palladium catalysis is more common, copper-catalyzed methods for the cyanation of aryl halides are also well-established and could potentially be applied to C3-halo-indazoles.

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional chemical methods. By using electricity as a "traceless" reagent, it can often avoid the need for harsh oxidants or reductants. nih.govrsc.org While the direct electrochemical synthesis of this compound has not been specifically reported, electrochemical methods have been developed for the synthesis of related nitrogen-containing heterocycles. For example, an electrochemical approach to N,N'-disubstituted indazolin-3-ones has been established via an intramolecular anodic dehydrogenative N-N coupling reaction. nih.govrsc.org The application of electrochemistry to the C3-functionalization of indazoles, such as through an electrochemically mediated cyanation, represents a promising area for future research.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, increase yields, and often improve product purity. jchr.orgjchr.orgrasayanjournal.co.in The functionalization of indazoles using microwave irradiation has been shown to be a highly effective approach. rasayanjournal.co.in Cross-coupling reactions, such as those catalyzed by transition metals, are particularly well-suited for microwave heating. rasayanjournal.co.in The synthesis of indazole derivatives via microwave-assisted methods often leads to significant improvements in efficiency compared to conventional heating. jchr.orgjchr.org For the palladium-catalyzed cyanation of 7-(benzyloxy)-3-iodo-1H-indazole, employing microwave irradiation could potentially lead to a more rapid and efficient synthesis of the target compound, this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazole Derivatives

| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Reference |

| N-alkynylation of indazoles | 24 hours | 30 minutes | Reduced reaction time, improved yield | rasayanjournal.co.in |

| Synthesis of indazole derivatives | - | Fast and efficient | Reduced reaction times, increased yields, minimized waste | jchr.orgjchr.org |

| Synthesis of indazole acetic acids | - | Reaction at 170 °C | Enables high-temperature reactions in short times | researchgate.net |

Green Chemistry Principles in the Synthesis of Indazole Derivatives

The application of green chemistry principles to the synthesis of indazole derivatives is a crucial step toward developing more sustainable and environmentally responsible pharmaceutical manufacturing processes. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For a versatile scaffold like the indazole ring, which is a key component in numerous bioactive molecules, integrating green chemistry is of significant importance. researchgate.netnih.govbohrium.com This involves innovating in areas such as solvent selection, catalyst use, and reaction design to maximize atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

A primary focus of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. researchgate.netresearchgate.net In the synthesis of indazole derivatives, significant progress has been made by employing solvent-free reaction conditions or substituting conventional solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.netacs.orgjocpr.com

Solvent-free approaches, often facilitated by techniques such as grinding or microwave irradiation, offer advantages like reduced pollution, lower costs, and operational simplicity. researchgate.netsamipubco.com For instance, a novel and eco-friendly grinding protocol using ammonium (B1175870) chloride in ethanol (B145695) has been demonstrated for the synthesis of 1-H-indazoles, resulting in good yields in a short time. samipubco.com Another approach involves high hydrostatic pressure, which can serve as an efficient activation method in various catalyst- and solvent-free reactions for synthesizing heterocycles. researchgate.net

Environmentally benign solvents are also gaining traction. Polyethylene glycol (PEG) has been successfully used as a green solvent in the one-pot, three-component synthesis of 2H-indazoles. acs.orgorganic-chemistry.org This method, utilizing copper oxide nanoparticles as a catalyst, benefits from the non-toxic and recyclable nature of PEG. acs.orgorganic-chemistry.org Similarly, ionic liquids have been explored as green reaction media for synthesizing substituted indazoles from N-tosylhydrazones, offering a mild reaction environment and often leading to excellent yields. researchgate.netjocpr.com

| Green Solvent/Condition | Reaction Type | Advantages |

| Solvent-Free (Grinding) | Condensation of ortho-hydroxybenzaldehyde with hydrazine hydrate | Eco-friendly, high yield, short reaction time, simple procedure. samipubco.com |

| Polyethylene Glycol (PEG) | One-pot, three-component synthesis of 2H-indazoles | Green and sustainable, ligand-free conditions, catalyst recyclability. acs.orgorganic-chemistry.org |

| Ionic Liquid ([BMIM][F]) | Microwave-assisted synthesis from arylhydrazones | Recyclable solvent, elimination of metal catalysts, less hazardous. researchgate.net |

| Water | Synthesis of benzimidazoles (related N-heterocycle) | Solvent-free conditions at 80°C, catalyst easily recovered, green approach. researchgate.net |

Catalyst-Free or Recyclable Catalysis

The development of catalyst-free reactions and the use of recyclable catalysts are central to green synthetic strategies for indazoles. bohrium.com Eliminating catalysts simplifies product purification and reduces waste from catalyst disposal, while recyclable catalysts enhance process efficiency and sustainability. caribjscitech.comnih.gov

Catalyst-Free Synthesis: Several metal-free methods for indazole synthesis have been developed. These reactions often rely on alternative activation methods or the inherent reactivity of the substrates. For example, the treatment of diaryl ketone hydrazones with iodine in the presence of potassium iodide can yield 1H-indazoles through a direct aryl C-H amination without the need for a metal catalyst. nih.gov Similarly, visible light-promoted methods have been developed for the direct decarboxylation/carbamylation of 2-aryl-2H-indazoles, avoiding transition metals and strong oxidants. nih.gov

Recyclable Catalysis: Where catalysts are necessary, the focus has shifted to heterogeneous and recyclable options. Nanoparticles, such as copper(I) oxide nanoparticles (Cu₂O-NP), have proven effective in catalyzing the synthesis of 2H-indazoles and can be recovered and reused. acs.orgorganic-chemistry.org Another innovative approach involves anchoring catalysts to solid supports. For instance, a covalently anchored Cu(acac)₂ onto an amine-functionalized silica (B1680970)/starch composite was found to be a highly active and recyclable catalyst for the one-pot synthesis of 2H-indazoles. caribjscitech.com Graphene oxide-supported copper(II) Schiff base complexes have also been characterized as recyclable nanocatalysts for similar syntheses. nih.gov

| Catalysis Strategy | Catalyst System | Application | Key Advantages |

| Catalyst-Free | Iodine/Potassium Iodide | Synthesis of 1H-indazoles from hydrazones | Avoids metal contamination, mild conditions. nih.gov |

| Catalyst-Free | Visible Light / 4CzIPN (photocatalyst) | Direct C3-carbamoylation of 2H-indazoles | Transition metal-free, sustainable, mild protocol. nih.gov |

| Recyclable Nanocatalyst | Copper(I) oxide nanoparticles (Cu₂O-NP) | One-pot synthesis of 2H-indazoles | Heterogeneous, reusable, ligand-free conditions. acs.orgorganic-chemistry.org |

| Recyclable Supported Catalyst | Graphene oxide-surface-engineered copper(II) Schiff base complex | Synthesis of 2H-indazoles | Recyclable, high catalytic activity. nih.gov |

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently "greener" as they generate minimal waste. rsc.org

In the context of indazole synthesis, reactions that proceed via addition or cycloaddition mechanisms are typically the most atom-economical. jocpr.com For example, the [3+2] dipolar cycloaddition of arynes with diazo compounds to form the indazole core is a highly efficient reaction in terms of atom economy, as all atoms from both reactants are incorporated into the final product. organic-chemistry.org This contrasts with substitution or elimination reactions where parts of the reactant molecules are lost as by-products. primescholars.com

To illustrate, consider a hypothetical synthesis pathway. A reaction with 100% yield does not necessarily have a high atom economy if it produces a significant amount of by-products. primescholars.com For instance, in a Wittig reaction, even with a high yield of the desired alkene, a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as waste, leading to poor atom economy. rsc.org Therefore, designing synthetic routes for compounds like this compound should prioritize reaction types that maximize the incorporation of starting materials into the final structure.

Examples of Reaction Types and Atom Economy:

High Atom Economy:

Diels-Alder Reaction: A classic example of a 100% atom-economical reaction where a diene and a dienophile combine to form a cyclic product with no by-products. jocpr.com

[3+2] Cycloadditions: Used in indazole synthesis, these reactions efficiently combine two molecules into a five-membered ring. organic-chemistry.org

Catalytic Hydrogenation: The addition of hydrogen across a double bond is highly atom-economical, with the catalyst being used in small, recyclable amounts. jocpr.com

Lower Atom Economy:

Substitution Reactions: Often involve leaving groups that become waste products.

Elimination Reactions: Generate by-products as atoms are removed from a molecule.

Wittig Reaction: Produces stoichiometric phosphine (B1218219) oxide waste. rsc.org

By focusing on synthetic strategies that utilize environmentally benign solvents, employ catalyst-free or recyclable catalytic systems, and are designed for high atom economy, the synthesis of this compound and other valuable indazole derivatives can be aligned with the principles of green and sustainable chemistry. bohrium.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 7-(Benzyloxy)-1H-indazole-3-carbonitrile, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the indazole and benzyl (B1604629) groups, as well as the methylene protons of the benzyloxy moiety, are observed. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) provide a detailed map of the proton connectivity.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the indazole ring, the nitrile carbon, and the carbons of the benzyl group. This information is crucial for confirming the carbon framework of the compound.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the regioselectivity of the benzyloxy substituent on the indazole ring. NOESY experiments reveal through-space interactions between protons that are in close proximity. For this compound, a key NOESY correlation would be expected between the methylene protons of the benzyloxy group and the proton at the 6-position of the indazole ring, confirming the attachment at the 7-position.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula, C₁₅H₁₁N₃O, by distinguishing it from other potential formulas with the same nominal mass. The experimentally determined mass is typically within a few parts per million (ppm) of the calculated exact mass, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key absorptions for this molecule include the stretching vibration of the nitrile group (C≡N), typically observed in the range of 2220-2260 cm⁻¹, and the C-O stretching of the ether linkage in the benzyloxy group, as well as characteristic absorptions for the aromatic C-H and C=C bonds. The presence of an N-H stretching band for the indazole ring is also a significant feature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound from reaction mixtures and for the assessment of its purity. Techniques such as column chromatography using silica (B1680970) gel are commonly used for isolation. The purity of the final compound is often verified by methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any residual starting materials or byproducts, ensuring a high degree of sample purity for subsequent research applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential analytical technique for assessing the purity of and quantifying compounds like this compound. In a research setting, HPLC would be employed to monitor reaction progress during its synthesis and to confirm the final purity of the isolated product.

A typical HPLC analysis for an indazole derivative would involve a reversed-phase column (such as a C18 column) due to the compound's relatively nonpolar structure, attributed to the presence of the benzyloxy group and the indazole core. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, often with a gradient elution to ensure the separation of the main compound from any impurities or starting materials. Detection is commonly performed using a UV-Vis detector, as the aromatic nature of the indazole and benzyl groups would lead to strong UV absorbance.

Without specific experimental data from research publications, a representative data table cannot be generated.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid and cost-effective method used for monitoring the progress of chemical reactions, identifying compounds, and determining the appropriate solvent system for column chromatography. For the synthesis of this compound, TLC would be instrumental in observing the consumption of starting materials and the formation of the product.

The stationary phase for TLC analysis of this compound would typically be silica gel (SiO₂), a polar adsorbent. The choice of mobile phase (eluent) is critical and would be determined empirically to achieve optimal separation. A mixture of a nonpolar solvent (such as hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents would be adjusted to obtain a retention factor (Rf) value that allows for clear differentiation between the product and other components of the reaction mixture. Visualization of the spots on the TLC plate would be achieved under UV light, given the UV-active nature of the compound.

As with HPLC, the absence of specific published research on the TLC analysis of this compound prevents the generation of a specific data table with experimentally determined Rf values.

Structure Activity Relationship Sar Studies of Indazole Carbonitriles and Benzyloxy Derivatives

Impact of Substituents on Biological Activity

The pharmacological profile of indazole-based compounds is highly dependent on the functional groups attached to the bicyclic core. researchgate.net Substituents at the C3, C7, and other positions on the benzene (B151609) ring can modulate potency, selectivity, and pharmacokinetic properties.

The C3 position of the indazole ring is a critical site for modification and plays a crucial role in the interaction of these molecules with their biological targets. nih.gov While direct SAR studies on the 3-carbonitrile group in this specific scaffold are not extensively detailed in the reviewed literature, its significance can be inferred from studies on related C3-substituted indazoles, particularly C3-carboxamides.

The conversion of a nitrile to a carboxamide is a common bioisosteric replacement in drug design. Studies on indazole-3-carboxamides have demonstrated that this functional group is pivotal for biological activity. For instance, a series of indazole-3-carboxamides were investigated as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov The SAR results revealed that the specific regiochemistry of the amide linker at the C3 position was critical for inhibiting calcium influx and stabilizing mast cells. nih.gov Derivatives with a '-CO-NH-Ar' linkage (3-carboxamide) were potent CRAC channel blockers, while the isomeric '-NH-CO-Ar' linkage resulted in compounds that were only weakly active. nih.gov This highlights the stringent structural requirements for substituents at the C3 position.

Furthermore, SAR studies on 1H-indazole-3-carboxamide derivatives as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3) and other kinases underscore the importance of the C3-carboxamide moiety in establishing key binding interactions. rsc.org The carbonyl group and the N1 or N2 nitrogen of the indazole moiety have been shown to establish critical binding interactions with target proteins like human monoamine oxidase B (hMAO-B). nih.gov Given that the carbonitrile group is a precursor and a common bioisostere for the carboxamide, it is plausible that the nitrile nitrogen can act as a hydrogen bond acceptor, mimicking the role of the amide carbonyl oxygen in receptor binding.

Functionalization at the C7 position of the indazole ring is less common compared to other positions, and there is a noted lack of efficient and general methodologies for introducing substituents at this site. researchgate.net However, the presence of a substituent at C7 can have a profound impact on the molecule's properties, particularly its steric and electronic characteristics, which in turn influence both its biological activity and its synthetic accessibility.

A bulky substituent like the benzyloxy group at the C7 position can significantly influence the regioselectivity of N-alkylation, a key step in the synthesis of many active indazole derivatives. Studies have shown that employing indazoles with electron-withdrawing groups such as nitro (NO2) or carboxymethyl (CO2Me) at the C7 position leads to excellent N-2 regioselectivity (≥ 96%) during alkylation reactions. nih.govresearchgate.net This directing effect is crucial because, as discussed later, the biological activity of N1- and N2-substituted isomers can differ dramatically. The benzyloxy group, while not strongly electron-withdrawing, is sterically demanding. This steric hindrance can influence the accessibility of the adjacent N1 position to alkylating agents, potentially favoring N2 substitution.

From a biological standpoint, the benzyloxy group can engage in hydrophobic interactions within a receptor's binding pocket. In the case of the ruthenium-based anticancer drug KP1019, which features indazole ligands, it has been proposed that the indazole moieties are crucial for initial binding site recognition through hydrophobic interactions. acs.org A large, hydrophobic group like benzyloxy at C7 could similarly serve as an anchor, promoting binding to hydrophobic regions of a target protein. For example, 7-nitroindazole (B13768) is known to exhibit hypertensive, antinociceptive, and cardiovascular effects, demonstrating that C7 substitution is compatible with potent biological activity. researchgate.net

The benzene portion of the indazole ring offers multiple sites for substitution, and modifications at these positions have been extensively explored to optimize biological activity.

In a series of 1H-indazole-3-carboxamide derivatives designed as inhibitors of human glycogen synthase kinase-3 (GSK-3), substitution at the C5 position was found to be important. The introduction of a methoxy (B1213986) group at this position led to compounds with high potency. rsc.org Similarly, in a different series of kinase inhibitors, substitution of the indazole at the C5 or C6 position with moieties like phenyl urea, phenyl amide, and benzylamine (B48309) resulted in compounds with IC50 values often below 1 μM. nih.gov

For fibroblast growth factor receptor 1 (FGFR1) inhibitors, the substitution pattern on a phenyl ring attached to the indazole core was critical. An N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity. nih.gov In another study on anti-cancer 1H-indazole-3-amine derivatives, the nature of substituents on an attached piperazine (B1678402) ring significantly influenced activity against K562 cells. Compounds with fluorine-containing substituents often showed higher activity. For instance, a 4-CF3 substituent was more active than 3,4-diCl, 4-OCH3, or 2-Cl substituents. mdpi.com

The following table summarizes the structure-activity relationships for various substitutions on the indazole ring from different studies.

| Compound Series | Target | Position(s) of Substitution | Favorable Substituents | Observed Activity (IC50) | Reference |

|---|---|---|---|---|---|

| 1H-Indazole-3-carboxamides | GSK-3 | C5 | Methoxy | 0.35 µM | rsc.org |

| Amide derivatives of indazole | Aurora kinases | C5/C6 | Phenyl urea, Phenyl amide, Benzylamine | < 1 µM | nih.gov |

| 1H-Indazol-3-amine derivatives | FGFR1 | - | N-ethylpiperazine moiety | 2.9 nM (enzyme), 40.5 nM (cellular) | nih.gov |

| Ethyl amide-linked indazole hybrids | K562 cell line | Piperazine substituent (R2) | 4-CF3 | 5.15 µM | mdpi.com |

| Ethyl amide-linked indazole hybrids | K562 cell line | Piperazine substituent (R2) | 2,4-diF | 5.61 µM | mdpi.com |

Regiochemical Considerations (N1 vs. N2 Substitution Patterns)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be substituted, typically via alkylation. This leads to the formation of two distinct regioisomers, 1H- and 2H-indazoles. pnrjournal.com The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. nih.govnih.gov The direct alkylation of an unsubstituted 1H-indazole often results in a mixture of N1 and N2 products, and controlling the regioselectivity of this reaction is a significant challenge in synthetic chemistry. nih.govbeilstein-journals.org

The outcome of the N-alkylation reaction is highly dependent on the reaction conditions (base, solvent) and the nature of the substituents already present on the indazole ring. nih.govnih.gov

N1-Selectivity : High N1-selectivity has been observed when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). This is particularly true for indazoles with electron-deficient characteristics or those possessing a C3 substituent with an electron-rich oxygen atom, which is thought to chelate the sodium cation, directing alkylation to the N1 position. nih.gov

N2-Selectivity : In contrast, certain conditions can favor the N2 isomer. For example, N-alkylation of indazole under Mitsunobu conditions shows a strong preference for the formation of the N2 regioisomer. nih.gov As mentioned previously, electron-withdrawing substituents at the C7 position can also strongly direct alkylation to the N2 position. nih.gov

This regiochemical control is of paramount importance because the choice of N1 versus N2 substitution can have a dramatic effect on biological activity. The two isomers have different spatial arrangements of substituents and different hydrogen bonding capabilities, leading to distinct interactions with target proteins. Several clinically important indazole-based drugs highlight this distinction: Pazopanib is an N2-substituted indazole, while Niraparib is an N1-substituted analog. nih.gov

In a study of indazole-5-carboxamide derivatives as inhibitors of hMAO-B, it was confirmed that both N1 and N2 isomers could establish binding interactions with the target enzyme. nih.gov Similarly, for serotonin (B10506) receptor 2A (5-HT2A) agonists, the direct 1H-indazole analog (N1-H) of 5-MeO-DMT showed low micromolar activity, while the 1-methyl analog was markedly less potent, indicating sensitivity to the substitution pattern at N1. nih.gov

Conformational Analysis and its Relevance to Biological Interactions

The three-dimensional conformation of an indazole derivative is a key determinant of its ability to bind to a biological target. The orientation of the indazole ring and its substituents within the binding site dictates the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that can be formed. rsc.org

The binding of indazole derivatives can be a dynamic process. For the ruthenium complex KP1019, it was proposed that the indazole ligands are initially critical for recognizing the hydrophobic binding pockets on human serum albumin. acs.org Following this initial recognition, the ligands may dissociate to allow for direct coordination between the ruthenium center and the protein. acs.org This suggests that the conformation conferred by the indazole scaffold is essential for guiding the molecule to its target.

For bulky derivatives such as 7-(Benzyloxy)-1H-indazole-3-carbonitrile, the benzyloxy group would be expected to have a significant impact on the molecule's preferred conformation. The rotational freedom around the C7-O and O-CH2 bonds could allow the phenyl ring of the benzyl (B1604629) group to adopt various orientations. The optimal conformation for binding would be one that maximizes favorable interactions (e.g., pi-pi stacking or hydrophobic interactions) while minimizing steric clashes within the receptor's active site. Computational methods like molecular dynamics simulations can help elucidate the stable conformations of such ligands and how they interact with their protein targets over time. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in predicting ligand-protein interactions.

There is no available data predicting the binding affinity, often expressed in terms of binding energy (e.g., kcal/mol), of 7-(Benzyloxy)-1H-indazole-3-carbonitrile with any specific protein targets. Such studies are essential for identifying potential therapeutic targets and require specific molecular docking experiments to be performed and published.

Without molecular docking studies, the key amino acid residues and the specific binding pockets within a protein that would interact with this compound remain unidentified. This information is critical for understanding the mechanism of action and for optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. sigmaaldrich.comnih.gov These models are used to predict the activity of new, unsynthesized compounds. sigmaaldrich.com

No 2D or 3D QSAR models have been developed and published specifically for a series of compounds including this compound. The development of such models requires a dataset of structurally similar compounds with corresponding measured biological activities, which is not available for this specific molecule.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to calculate properties like molecular geometry, vibrational frequencies, and electronic properties. nih.gov

Specific DFT calculations detailing the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound have not been reported. nih.gov Furthermore, its Molecular Electrostatic Potential (MEP) map, which is crucial for understanding reactive sites and intermolecular interactions, is not available in the literature. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilicity.

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a stronger tendency to donate electrons (greater nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a stronger tendency to accept electrons (greater electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A small gap suggests high reactivity and polarizability; a large gap suggests high stability. |

Mechanistic Insights from DFT

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound such as this compound, DFT calculations can provide deep insights into its geometry, electronic properties, and potential reaction mechanisms. By calculating the electron density, DFT can be used to determine various molecular properties and reactivity descriptors.

These calculations can elucidate the pathways of chemical reactions involving the indazole derivative, mapping out transition states and intermediate structures. This allows researchers to understand the energetic favorability and kinetics of different potential reactions. For instance, DFT could be employed to study how this compound interacts with a biological target, identifying the specific atoms or functional groups that drive the binding process.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for evaluating the stability of a ligand-protein complex. If this compound were identified as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations would be performed to validate the stability of its binding pose.

The simulation tracks the trajectory of the ligand within the protein's binding site in a simulated physiological environment. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in its initial pose. Conversely, significant fluctuations in RMSD might indicate an unstable interaction. MD simulations also provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the stability of the complex.

In Silico ADMET and Pharmacokinetic Property Prediction

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction tools use computational models to estimate these properties before a compound is synthesized, saving time and resources.

For this compound, these predictive models would assess various physicochemical and pharmacokinetic parameters. This includes predictions of its water solubility, intestinal absorption, ability to cross the blood-brain barrier, interaction with metabolic enzymes like Cytochrome P450 isoforms, and potential for toxicity, such as mutagenicity (AMES test) or hepatotoxicity. These predictions help to identify potential liabilities of a drug candidate early in the development process.

| Property | Predicted Parameter | Importance in Drug Development |

| Absorption | Caco-2 Permeability, Human Intestinal Absorption | Predicts the ability of the compound to be absorbed into the bloodstream after oral administration. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Indicates how the compound will be distributed throughout the body and whether it can reach its target. |

| Metabolism | CYP450 Enzyme Inhibition (e.g., CYP3A4) | Predicts how the compound will be broken down and its potential for drug-drug interactions. |

| Excretion | Total Clearance (CLTOT) | Relates to how quickly the compound is removed from the body, affecting dosing frequency. |

| Toxicity | AMES Toxicity, Hepatotoxicity, hERG Inhibition | Assesses the potential for the compound to cause genetic mutations, liver damage, or cardiac issues. |

Biological Activities and Pharmacological Relevance of Indazole Derivatives Research Perspective

Antitumor/Anticancer Research

Indazole derivatives have attracted significant attention for their potential as antitumor and anticancer agents. researchgate.netresearchgate.net Their mechanisms of action are varied, often targeting key pathways involved in cancer cell proliferation, survival, and immune evasion.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Indazole derivatives have been developed as potent inhibitors of several protein kinases implicated in tumor growth and angiogenesis.

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is involved in various cancers. nih.gov Indazole-based compounds have been identified as potent inhibitors of FGFR kinases. nih.gov For instance, a de novo design approach led to the discovery of an indazole-based pharmacophore that inhibits FGFR1–3 in the micromolar range. nih.gov Further optimization of these initial hits holds the potential for developing more potent and selective FGFR inhibitors. nih.gov

EGFR (Epidermal Growth Factor Receptor): EGFR is a well-established target in cancer therapy. The indazole scaffold has been utilized to develop EGFR inhibitors. nih.gov Some indazole-based compounds have shown the ability to target both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance in non-small cell lung cancer (NSCLC). nih.gov

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in various human tumors. digitellinc.com Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some compounds showing selectivity for specific isoforms (Aurora A or B). mdpi.com This selectivity is guided by specific interactions within the kinase binding pocket. mdpi.com

TTK (Tyrosine Threonine Kinase): Also known as Mps1, TTK is a critical component of the spindle assembly checkpoint, making it an attractive target for cancer therapy. A screening campaign led to the identification of an indazole core with key moieties at positions 3 and 5, resulting in a potent TTK inhibitor with an IC50 of 3.6 nM.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. Indazole derivatives have been designed as potent VEGFR-2 kinase inhibitors, with some compounds demonstrating significant anti-angiogenic properties in preclinical models.

Table 1: Examples of Indazole Derivatives as Protein Kinase Inhibitors

| Kinase Target | Example Compound Type | Reported Activity |

|---|---|---|

| FGFR1-3 | Indazole-containing fragments | Inhibition in the range of 0.8–90 μM nih.gov |

| Aurora A/B | Novel Indazole Derivatives | Potent inhibition, with some isoform selectivity mdpi.com |

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide derivative | IC50 = 3.6 nM |

IDO1 is an enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. The inhibition of IDO1 is a promising strategy in cancer immunotherapy. While specific indazole-based IDO1 inhibitors were not detailed in the provided search results, the broader context of immunometabolic adjuvants highlights the importance of targeting such enzymes to enhance anti-tumor immune responses.

Beyond direct kinase inhibition, indazole derivatives exhibit antitumor activity through various other mechanisms. For instance, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, potentially by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. researchgate.netresearchgate.net One such compound demonstrated a promising inhibitory effect against a chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity for normal cells. researchgate.netresearchgate.net

Anti-inflammatory Research

Indazole derivatives have also been investigated for their anti-inflammatory properties, targeting key mediators of the inflammatory response.

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various cancers. The inhibition of COX-2 is a well-established strategy for treating inflammation. Indazole derivatives have been identified as potential anti-inflammatory agents through mechanisms that may involve the inhibition of COX-2. The anti-inflammatory effect of some indazoles is also attributed to the inhibition of pro-inflammatory cytokines and reactive oxygen species.

Calcium-release activated calcium (CRAC) channels are crucial for the function of immune cells, such as mast cells, and their aberrant activation can contribute to inflammatory and autoimmune diseases. nih.gov The influx of extracellular calcium through CRAC channels controls mast cell functions, and modulating these channels is a therapeutic target. nih.gov Structure-activity relationship studies have identified indazole-3-carboxamides as potent CRAC channel blockers. nih.gov One particular indazole-3-carboxamide, compound 12d, was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50. nih.gov This highlights the potential of indazole derivatives as novel immune modulators for treating inflammatory conditions. nih.gov

Table 2: Indazole Derivatives in Anti-inflammatory Research

| Target | Compound Type | Reported Activity/Mechanism |

|---|---|---|

| COX-2 | Indazole and its derivatives | Potential inhibition of COX-2, cytokines, and reactive oxygen species |

Antimicrobial Research

Research into the antimicrobial properties of various indazole derivatives is an active area of investigation. However, a thorough review of scientific literature reveals a lack of specific studies focused on the antimicrobial effects of 7-(Benzyloxy)-1H-indazole-3-carbonitrile.

While the broader class of indazole derivatives has been explored for potential antibacterial agents, no specific data on the antibacterial activity of this compound is currently available in published research. Studies on other indazole compounds have investigated their efficacy against various bacterial strains, but these findings cannot be directly attributed to this compound.

Table 1: Antibacterial Activity of this compound No research data is available for this specific compound.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Similarly, the antifungal potential of the indazole scaffold has been noted in medicinal chemistry research. However, there are no specific studies reporting the evaluation of this compound against any fungal species.

Table 2: Antifungal Activity of this compound No research data is available for this specific compound.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Data Not Available | Data Not Available |

Investigations into the antiprotozoal effects of indazole derivatives have shown promise for some compounds within this class. Despite this, specific research detailing the antiprotozoal activity of this compound has not been identified in the current body of scientific literature.

Antidiabetic Research (e.g., Glucagon (B607659) Receptor Antagonism, Glucokinase Activation)

The potential for indazole derivatives to act as antidiabetic agents, particularly through mechanisms like glucagon receptor antagonism, is an area of interest in pharmaceutical research. Some indazole-based molecules have been investigated for their ability to modulate glucose metabolism. nih.govnih.gov However, there is no published research specifically examining this compound for antidiabetic properties, including its potential as a glucagon receptor antagonist or a glucokinase activator.

Table 3: Antidiabetic Research Findings for this compound No research data is available for this specific compound.

| Assay Type | Target | Activity/Potency (e.g., IC₅₀, EC₅₀) |

|---|---|---|

| Glucagon Receptor Binding | Glucagon Receptor | Data Not Available |

Other Biological Activities

The indazole core is present in some compounds that have been studied for their effects on platelet aggregation. nih.govresearchgate.netnih.gov For instance, certain indazole derivatives have been explored for their therapeutic potential in circulatory disorders by targeting platelet function. nih.gov Nevertheless, a specific investigation into the anti-platelet activity of this compound has not been reported in the scientific literature. Therefore, no data regarding its effects on platelet aggregation or related mechanisms are available.

Table 4: Anti-platelet Activity of this compound No research data is available for this specific compound.

| Aggregation Inducer | Inhibition (%) | IC₅₀ |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Antioxidant Activity

Indazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological properties, including notable antioxidant activity. researchgate.net Antioxidants are crucial substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. researchgate.net The search for novel and effective antioxidant molecules is a dynamic area of research, and the indazole scaffold has proven to be a promising foundation for the development of such agents. researchgate.net

The antioxidant potential of the indazole core is attributed to its specific electronic and structural characteristics. The bicyclic system, composed of fused benzene (B151609) and pyrazole (B372694) rings, allows for the delocalization of electrons, which can stabilize the molecule after it has donated a hydrogen atom or an electron to neutralize a free radical. Various studies have demonstrated that indazole and its derivatives can exhibit considerable radical scavenging activity against species like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common benchmark for evaluating antioxidant potency. researchgate.netnih.gov

The antioxidant capacity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. The presence of electron-donating groups, such as hydroxyl or amino groups, can enhance antioxidant activity by facilitating hydrogen atom or electron donation. Conversely, the introduction of electron-withdrawing groups may modulate this activity.

In the case of This compound , the antioxidant properties would theoretically be influenced by the benzyloxy group at the 7-position and the carbonitrile group at the 3-position. The benzyloxy group, an ether linkage, is generally not a strong electron-donating group in the context of classic phenolic antioxidants. However, the presence of an oxygen atom at the benzylic position can, in some contexts, influence the electronic environment of the aromatic ring. nih.gov On the other hand, the carbonitrile (-CN) group is a potent electron-withdrawing group. Its presence at the 3-position would be expected to decrease the electron density of the indazole ring system, which might reduce its ability to donate an electron, a key mechanism for antioxidant action. nih.gov

Detailed research findings on various substituted indazoles have provided insights into their structure-activity relationships. For instance, studies on a range of newly synthesized indazole derivatives have shown noticeable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity when compared to standard antioxidants. researchgate.net Another study investigating indazole, 5-aminoindazole, and 6-nitroindazole (B21905) found that all three compounds inhibited DPPH activity in a concentration-dependent manner, with 6-nitroindazole showing a particularly high degree of inhibition. nih.gov

While specific experimental data for this compound is not available in the reviewed literature, the antioxidant potential of the broader indazole class is well-documented. The following table summarizes the antioxidant activities of several indazole derivatives from various research studies, providing a comparative perspective on the potential of this heterocyclic scaffold.

Interactive Data Table: Antioxidant Activity of Selected Indazole Derivatives

| Compound | Assay | Concentration | % Inhibition / Activity | Reference |

| Indazole | DPPH | 200 µg/mL | 57.21% | nih.gov |

| 5-Aminoindazole | DPPH | 200 µg/mL | 51.21% | nih.gov |

| 6-Nitroindazole | DPPH | 200 µg/mL | 72.60% | nih.gov |

| Vitamin E (Standard) | DPPH | 200 µg/mL | 84.43% | nih.gov |

| Compound 3f | DPPH | 100 µg/mL | 46.50% | nih.gov |

| Compound 3f | ABTS | 100 µg/mL | 93.90% | nih.gov |

| Ascorbic Acid (Standard) | ABTS | 100 µg/mL | 93.30% | nih.gov |

*Compound 3f is 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole

Pharmacokinetic and Toxicological Assessment in Preclinical Research

Pharmacokinetic Profiling (ADME)

Pharmacokinetics, the study of how an organism affects a drug, is often summarized by the acronym ADME, which stands for absorption, distribution, metabolism, and excretion. Understanding these processes is crucial for predicting a drug's behavior in the body.

Absorption and Distribution Characteristics

Metabolic Stability and Pathways (e.g., Cytochrome P450 interactions)

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes. lgcstandards.com A compound that is metabolized too quickly may not have a sufficient duration of action, while one that is metabolized too slowly could accumulate to toxic levels. The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family of enzymes. lgcstandards.com

The metabolic stability of a new chemical entity is typically assessed in vitro using liver microsomes or hepatocytes from various species, including humans. lgcstandards.com These assays help to predict the in vivo clearance of the compound. For many psychoactive substances, including some indazole derivatives, metabolism is heavily mediated by various CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. lgcstandards.com The interaction of 7-(Benzyloxy)-1H-indazole-3-carbonitrile with these enzymes would need to be thoroughly investigated to identify potential drug-drug interactions and to understand its metabolic fate.

Table 1: Example Data on Metabolic Stability of a Hypothetical Indazole Compound

| Parameter | Value |

| In vitro half-life (t½) in human liver microsomes | 45 min |

| Intrinsic Clearance (CLint) | 15 µL/min/mg protein |

| Major Metabolizing CYP Isoform | CYP3A4 |

This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.

Excretion Routes

The final step in the pharmacokinetic journey is excretion, the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces). The chemical properties of the parent compound and its metabolites will largely determine the predominant excretion pathway. To date, specific studies detailing the excretion routes of this compound have not been published.

Toxicological Assessment Methodologies

Toxicology studies are designed to identify any potential adverse effects of a compound. A combination of in silico and in vitro methods is often employed in the early preclinical phase to screen for potential liabilities.

In Silico Predictive Toxicology (e.g., QSAR-based models for various endpoints)

In silico toxicology utilizes computational models to predict the potential toxicity of a chemical based on its structure. nih.govnih.gov One of the most common approaches is the use of Quantitative Structure-Activity Relationship (QSAR) models. These models are built on the principle that the biological activity of a compound is related to its chemical structure.

For indazole derivatives, QSAR models have been developed to predict their activity as inhibitors of certain biological targets, which can be relevant for understanding potential off-target effects. nih.gov Various toxicological endpoints can be predicted using in silico tools, including mutagenicity, carcinogenicity, and organ-specific toxicities. These predictive methods are valuable for prioritizing compounds for further testing and for guiding chemical modifications to mitigate potential risks.

In Vitro Toxicity Assays (e.g., genotoxicity, cytotoxicity)

In vitro toxicity assays are conducted on cells or cellular components to assess the potential of a compound to cause damage. These tests are crucial for early safety screening.

Genotoxicity assays are designed to detect any potential for a compound to damage DNA. Common assays include the Ames test (bacterial reverse mutation assay) and the micronucleus test in mammalian cells.

Cytotoxicity assays measure the toxicity of a compound to cells. A variety of endpoints can be assessed, such as cell viability, membrane integrity, and apoptosis. Studies on some indazole analogues of curcumin (B1669340) have demonstrated their cytotoxic activity against various cancer cell lines, with IC50 values indicating their potency. japsonline.com

Table 2: Example Data from In Vitro Cytotoxicity Assay of a Hypothetical Indazole Compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 25.5 |

| HeLa (Cervical Cancer) | 42.1 |

| WiDr (Colon Cancer) | 18.9 |

| Vero (Normal Kidney Cells) | >100 |

This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.

Mechanistic Toxicology Studies

Mechanistic toxicology studies are designed to elucidate the molecular and cellular events that underlie the adverse effects of a chemical. These studies are critical for understanding how a compound like this compound might interact with biological systems to produce toxicity. Key areas of investigation in mechanistic toxicology include:

Target- and Off-Target Pharmacology: While the intended pharmacological target of a new chemical entity is the focus of efficacy studies, mechanistic toxicology investigates potential interactions with other receptors, enzymes, and ion channels. Unintended interactions, or off-target effects, can lead to adverse drug reactions. For indazole derivatives, which are known to interact with a wide range of biological targets, a thorough screening against a panel of receptors and enzymes would be essential. bohrium.comnih.gov

Cytotoxicity: In vitro assays using various cell lines are employed to assess the potential of a compound to cause cell death. These studies can provide initial insights into the concentrations at which a compound may become toxic to cells and can help identify the mechanisms of cell death (e.g., apoptosis or necrosis).

Genotoxicity: A battery of tests is conducted to determine if a compound can cause damage to genetic material (DNA). Standard assays include the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration tests in mammalian cells, and in vivo micronucleus tests in rodents.

Metabolic Activation: The metabolic transformation of a drug by enzymes in the liver and other tissues can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound. Studies using liver microsomes or hepatocytes are conducted to identify potential metabolic liabilities.

Currently, there is no publicly available research detailing the mechanistic toxicology of this compound.

Safety Assessment for Novel Chemical Entities

The safety assessment of a novel chemical entity is a regulatory requirement before it can be administered to humans. noblelifesci.comnoblelifesci.compacificbiolabs.com This process involves a series of standardized in vivo toxicity studies in animal models to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.

General Approaches to Preclinical Safety Assessment:

| Study Type | Purpose | Typical Animal Models |

| Single-Dose Toxicity | To determine the effects of a single, high dose of the compound and to identify the maximum tolerated dose (MTD). | Rodent (e.g., rat, mouse) and non-rodent (e.g., dog, non-human primate) species. |

| Repeated-Dose Toxicity | To evaluate the toxicological effects of the compound after repeated administration over a specific duration (e.g., 14, 28, or 90 days). This helps to identify target organs for toxicity and to assess the potential for cumulative toxicity. | Rodent and non-rodent species. |

| Safety Pharmacology | To investigate the potential effects of the compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems. | Various in vitro and in vivo models. |

| Reproductive and Developmental Toxicity | To assess the potential effects of the compound on fertility, embryonic and fetal development, and postnatal development. | Typically conducted in rats and rabbits. |

Contribution to Drug Discovery and Development

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The process of lead optimization involves iteratively modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

While specific lead optimization campaigns detailing 7-(Benzyloxy)-1H-indazole-3-carbonitrile as the starting point are not extensively documented in publicly available literature, its structural analogue, 7-(Benzyloxy)-1H-indazole-3-carboxylic acid, is highlighted as a versatile building block in the synthesis of novel therapeutic agents. chemimpex.com The carbonitrile group of this compound can be strategically advantageous in lead identification. The nitrile moiety is a strong hydrogen bond acceptor and can mimic other functional groups, potentially leading to initial hits in screening campaigns. nih.gov

Optimization efforts on a 7-(benzyloxy)-1H-indazole scaffold would likely involve modifications to the benzyloxy group and exploration of the chemical reactivity of the carbonitrile. The benzyloxy group could be substituted to alter solubility and metabolic stability, while the carbonitrile could be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.

Table 1: Representative Indazole Derivatives and Their Biological Activities

| Compound Class | Target | Therapeutic Area |

| Indazole-3-carboxamides | PAK1 | Oncology |

| Substituted Indazoles | AXL Kinase | Oncology |

| 5-substituted-1H-indazoles | MAO B | Neurodegenerative Diseases |

This table showcases the therapeutic potential of the broader indazole scaffold, suggesting possible avenues for derivatives of this compound.

Scaffold Hopping and Bioisosteric Replacement Strategies

The indazole ring itself is often considered a bioisostere of indole, and this switch has been a successful strategy in drug discovery programs. pnrjournal.com For this compound, the carbonitrile group can be a subject for bioisosteric replacement. The nitrile can act as a bioisostere for a halogen, a hydroxyl group, or even a carboxyl group, depending on the specific binding pocket of the target protein. nih.govcambridgemedchemconsulting.com This allows medicinal chemists to fine-tune the electronic and steric properties of a molecule to enhance its interaction with a biological target.

In the context of the 7-(benzyloxy)-1H-indazole core, a scaffold hopping approach might involve replacing the indazole with another bicyclic heterocycle to explore new intellectual property space or to overcome specific liabilities such as off-target effects or poor pharmacokinetic properties. For instance, patent literature describes the use of indazole moieties as bioisosteric replacements for catechol groups in therapeutically active compounds. google.com

Fragment-Based Drug Design (FBDD)

Fragment-based drug design has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. This technique involves screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to the biological target. The binding of these fragments is then confirmed and characterized, often using biophysical methods like X-ray crystallography, and they are subsequently grown or linked together to produce a more potent lead compound.

The indazole moiety is a common fragment used in FBDD due to its favorable properties and its ability to form key interactions with protein targets, particularly kinases. nih.govnih.gov this compound, with a molecular weight suitable for a fragment library, could serve as a starting point in an FBDD campaign. The indazole core can provide the primary binding interactions, while the benzyloxy and carbonitrile groups can be elaborated to explore and exploit adjacent pockets in the target's binding site.

Development of Novel Therapeutic Agents based on the Indazole Scaffold

The indazole scaffold is a key component of several approved drugs and clinical candidates, particularly in the field of oncology. nih.govnih.gov Many of these are protein kinase inhibitors, where the indazole ring often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

While there are no approved drugs based on the this compound structure itself, its constituent parts are found in various therapeutic agents. The development of novel agents from this scaffold would likely involve leveraging the known activities of indazole derivatives and tailoring the molecule for a specific biological target. For example, derivatives of the 7-benzyloxy-indazole scaffold could be explored as inhibitors of kinases, phosphodiesterases, or other enzyme families. google.comgoogle.com

The versatility of the 3-carbonitrile group is a significant asset in this regard. It can be converted into a variety of other functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening. This chemical tractability makes this compound a valuable intermediate for the synthesis of more complex indazole-based therapeutic agents. chemimpex.comgoogle.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for advancing the study of 7-(Benzyloxy)-1H-indazole-3-carbonitrile and its derivatives. While established methods for indazole synthesis exist, future research will likely focus on novel, more sustainable, and efficient pathways. benthamscience.com Key areas of exploration include metal-catalyzed reactions, environmentally friendly approaches, and innovative multicomponent reactions that allow for the rapid diversification of the indazole core. benthamscience.com

Modern synthetic strategies such as C-H amination and oxidative benzannulation have shown promise in constructing the 1H-indazole core from readily available starting materials like aminohydrazones or pyrazoles. nih.gov Future work could adapt these methods for the specific synthesis of 7-substituted indazoles, potentially offering milder reaction conditions and improved yields. The exploration of flow chemistry and microwave-assisted synthesis could also significantly shorten reaction times and improve scalability, which is crucial for producing libraries of analogues for biological screening.

Furthermore, developing synthetic methods that allow for the late-stage introduction of the benzyloxy and carbonitrile functionalities would be highly advantageous. This approach would enable the rapid generation of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Advanced SAR Studies with Diverse Substitutions

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound, future research should focus on exploring a wide range of substitutions at various positions of the indazole ring to identify key structural features that govern potency and selectivity. researchgate.net